molecular formula C5H8N2O2 B018384 N-(2-Cyanoethyl)glycine CAS No. 3088-42-4

N-(2-Cyanoethyl)glycine

Cat. No.: B018384
CAS No.: 3088-42-4
M. Wt: 128.13 g/mol
InChI Key: KZUBZCHAWPDYQX-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)glycine is an organic compound with the molecular formula C5H8N2O2. It is a derivative of glycine, where the amino group is substituted with a 2-cyanoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)glycine can be synthesized through the reaction of glycine with acrylonitrile. The reaction typically involves the use of a base to deprotonate the amino group of glycine, which then reacts with acrylonitrile to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)glycine involves its interaction with various molecular targets and pathways. The cyano group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

N-(2-Cyanoethyl)glycine can be compared with other similar compounds, such as:

  • N-(2-Carboxyphenyl)glycine
  • N-(2-Cyanoethyl)succinimide
  • N-(Cyanomethyl)phthalimide
  • 2-Cyanoethyl N-phenylcarbamate
  • N,N-Bis(2-cyanoethyl)-N’-hexylthiourea
  • N-(2-Cyanoethyl)anthranilic acid
  • N-(Cyanomethyl)benzamide

Uniqueness: Its cyanoethyl group provides a versatile functional handle for further chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activity

N-(2-Cyanoethyl)glycine (CAS 3088-42-4) is an amino acid derivative with a molecular formula of C5_5H8_8N2_2O2_2 and a molecular weight of 128.13 g/mol. This compound has garnered attention in various biological studies due to its potential pharmacological activities, including anti-inflammatory properties, neuroprotective effects, and implications in metabolic pathways.

PropertyValue
CAS Number3088-42-4
Molecular FormulaC5_5H8_8N2_2O2_2
Molecular Weight128.13 g/mol
InChI KeyKZUBZCHAWPDYQX-UHFFFAOYSA-N
SynonymsGlycine, N-(2-cyanoethyl), etc.

This compound acts primarily as a bioisostere of glycine, which allows it to interact with various biological targets. Its structure facilitates binding to receptors and enzymes involved in critical metabolic processes. The presence of the cyanoethyl group enhances its stability and bioavailability compared to glycine.

Biological Activities

  • Anti-inflammatory Effects :
    • Studies have indicated that this compound exhibits significant anti-inflammatory activity. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators, suggesting a potential role in managing inflammatory conditions .
    • For instance, a recent study showed that compounds structurally related to this compound inhibited paw edema in animal models, highlighting its anti-inflammatory potential .
  • Neuroprotective Properties :
    • Research has indicated that this compound may have neuroprotective effects, potentially through modulation of nitric oxide (NO) pathways. Elevated levels of NO are associated with neuroinflammation and neuronal damage; thus, compounds like this compound may mitigate these effects by regulating NO synthesis .
  • Metabolic Modulation :
    • This compound is also implicated in metabolic pathways involving amino acids and their derivatives. It may influence the secretion of anabolic hormones and participate in metabolic enzyme regulation .

Case Study 1: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory effects of various glycine derivatives, this compound was found to reduce inflammation markers significantly compared to control groups. The study measured levels of COX-2, IL-1β, and C-reactive protein, revealing reductions of up to 89% for IL-1β and 77% for C-reactive protein with the highest doses administered .

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound led to a significant decrease in neuronal apoptosis markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Properties

IUPAC Name

2-(2-cyanoethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBZCHAWPDYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184886
Record name N-(2-Cyanoethyl)glycine
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3088-42-4
Record name N-(2-Cyanoethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3088-42-4
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Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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